molecular formula C6H7NO2 B1296051 3,5-Dimethyl-4-Isoxazolecarbaldehyde CAS No. 54593-26-9

3,5-Dimethyl-4-Isoxazolecarbaldehyde

Cat. No. B1296051
CAS RN: 54593-26-9
M. Wt: 125.13 g/mol
InChI Key: TVAYXKLCEILMEA-UHFFFAOYSA-N
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Description

The compound of interest, 3,5-Dimethyl-4-Isoxazolecarbaldehyde, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The structure of isoxazole derivatives has been widely studied due to their potential applications in pharmaceuticals and materials science. Although the provided papers do not directly discuss 3,5-Dimethyl-4-Isoxazolecarbaldehyde, they do provide insights into the chemistry of related isoxazole compounds, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of isoxazole derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of 5-amino-3-phenylisoxazole-4-carbaldehyde was achieved through the Vilsmeier reaction, which is a formylation process involving the use of DMF and POCl3 . Similarly, the synthesis of 4-substituted-3,5-bis(methoxycarbonyl)isoxazoline N-oxides was developed through a one-step cyclization of aldehydes with methyl nitroacetate . These methods could potentially be adapted for the synthesis of 3,5-Dimethyl-4-Isoxazolecarbaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The arrangement of substituents around the ring can significantly influence the compound's properties. For example, the study of dimethylindium-pyridine-2-carbaldehyde oximate revealed a complex coordination structure involving a dimeric oximate molecule . Although this structure is not directly related to 3,5-Dimethyl-4-Isoxazolecarbaldehyde, it highlights the importance of molecular geometry and coordination in understanding the behavior of isoxazole compounds.

Chemical Reactions Analysis

Isoxazole derivatives participate in various chemical reactions, often influenced by the substituents present on the ring. The paper discussing the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles indicates that the electronic properties of substituents can affect the equilibrium position of structural isomers . This suggests that the reactivity of 3,5-Dimethyl-4-Isoxazolecarbaldehyde could also be influenced by the presence of the methyl groups and the aldehyde functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be deduced from their molecular structure and reactivity. For example, the study on the preparation and tautomerism of 3,4-dimethyl-isoxazolin-5-one showed that tautomeric forms can be influenced by the solvent used, which is a critical aspect of the compound's behavior in different environments . This information can be useful in predicting the solubility, stability, and reactivity of 3,5-Dimethyl-4-Isoxazolecarbaldehyde in various solvents.

Safety And Hazards

3,5-Dimethyl-4-Isoxazolecarbaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this compound .

properties

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-6(3-8)5(2)9-7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAYXKLCEILMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302520
Record name 3,5-Dimethyl-4-Isoxazolecarbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID90302520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-Isoxazolecarbaldehyde

CAS RN

54593-26-9
Record name 54593-26-9
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Record name 3,5-Dimethyl-4-Isoxazolecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1,2-oxazole-4-carbaldehyde
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Synthesis routes and methods

Procedure details

Manganese dioxide (5.48 g, 62.9 mmol) and dichloromethane (20 mL) were added to a solution of 3,5-dimethylisoxazole-4-methanol (prepared according to the literature procedure: Saucy, G.; Scott, J. W. U.S. Pat. No. 3,984,428 Oct. 5, 1976; 1.00 g, 7.9 mmol) in dichloromethane (25 mL). The mixture was stirred at room temperature overnight, then filtered through Celite®, evaporated under reduced pressure and the residual material was chromatographed over silica gel (10% ethyl acetate/hexanes) to give 3,5-dimethylisoxazole-4-carboxaldehyde (365 mg, 37% yield) as a colorless solid.
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.48 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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